

Solubility Profile and Synthetic Utility of Boc-Protected Azetidine Aldehydes

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Compound of Interest

Compound Name: *Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate*
CAS No.: 154748-55-7
Cat. No.: B3379298

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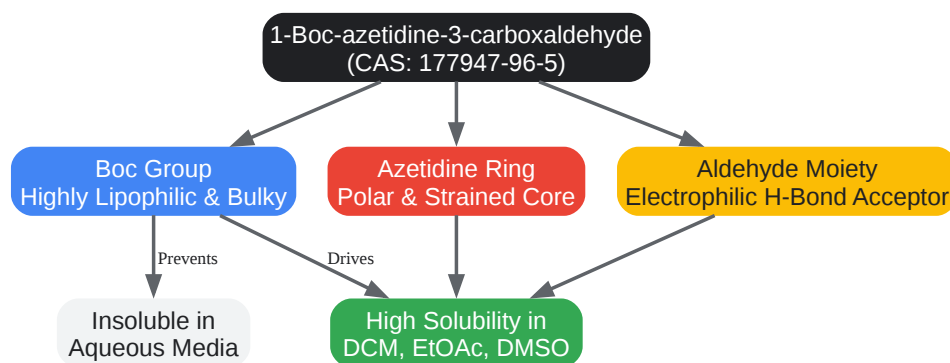
Executive Summary

Boc-protected azetidine aldehydes, specifically 1-Boc-azetidine-3-carboxaldehyde (CAS: 177947-96-5), are highly versatile, strained-ring building blocks for chemistry, peptidomimetic design, and PROTAC (Proteolysis Targeting Chimera) synthesis[1]. Because this molecule houses three distinct chemical groups, a polar strained ring, and a reactive electrophile—its solubility profile dictates its stability, handling, and efficacy in synthetic workflows. This work details the structural determinants governing its solubility and delivers field-proven, self-validating protocols for its application in drug discovery.

Structural Determinants of Solubility

The unique solubility profile of 1-Boc-azetidine-3-carboxaldehyde is a direct consequence of its tripartite structure, which balances competing thermodynamic factors:

- The tert-Butoxycarbonyl (Boc) Group: This bulky, highly lipophilic moiety dominates the molecule's solvation thermodynamics. It effectively shields the core from aqueous solvation, rendering the compound completely insoluble in water[2].
- The Azetidine Ring: As a four-membered cyclic amine, the azetidine core is highly strained and polar[3]. While the Boc group prevents aqueous solubility, the ring's rigid structural vector that enhances the molecule's overall dipole moment, ensuring excellent miscibility in moderately polar organic solvents.
- The Aldehyde Moiety: The formyl group acts as a strong hydrogen-bond acceptor and a reactive electrophile[3]. Its polarity works synergistically with the azetidine ring to drive solubility in polar aprotic solvents like Dimethyl sulfoxide (DMSO), which is critical for nanoscale high-throughput screening[4].



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Fig 1. Structural determinants dictating the solubility profile of Boc-protected azetidine aldehydes.

Physicochemical Properties & Quantitative Solubility

Understanding the macroscopic properties of 1-Boc-azetidine-3-carboxaldehyde is essential for proper storage and reaction design. The compound is slightly yellow clear liquid[1].

Property	Value
Chemical Name	1-(tert-Butoxycarbonyl)azetidine-3-carboxaldehyde
CAS Number	177947-96-5
Molecular Formula	C9H15NO3
Molecular Weight	185.22 g/mol [1]
Appearance	Colorless to slightly yellow clear liquid[1]
Boiling Point	82 °C at 2 mmHg[1]
Density	~1.188 g/cm ³ [5]
Solubility Profile	Soluble in DCM, EtOAc, DMSO, THF, Dioxane; Insoluble in water[1]
Storage Conditions	Store at 2 - 8 °C or -20 °C under inert gas to prevent oxidation[1],[6]

Solubility-Driven Synthetic Workflows

The solubility profile of 1-Boc-azetidine-3-carboxaldehyde heavily influences solvent selection in complex synthetic workflows.

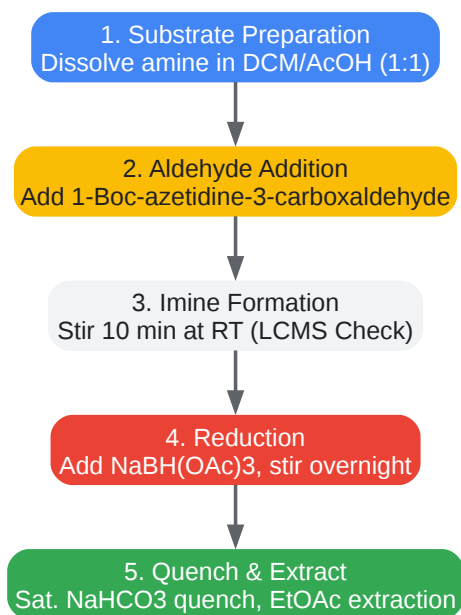
Reductive Amination in Drug Discovery

In the synthesis of Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction inhibitors (such as the highly potent M-89), 1-Boc-azetidine-3-carboxaldehyde is used as a rigid, functionalized linker[7]. The reaction is optimally performed in a 1:1 mixture of Dichloromethane (DCM) and Glacial Acetic Acid (AcOH)[8].

- Causality of Solvent Choice: DCM provides the necessary solvating power for the highly lipophilic Boc-azetidine-aldehyde. Conversely, AcOH ensures amine starting materials by forming transient acetate salts[9]. Furthermore, AcOH acts as a mild acid catalyst to drive imine formation without being cleaved by the acid-sensitive Boc protecting group[10].

Direct-to-Biology (D2B) PROTAC Synthesis

For PROTAC synthesis, direct-to-biology workflows require reactions to be run in DMSO to allow immediate biological evaluation without intermediate purification. 1-Boc-azetidine-3-carboxaldehyde in DMSO allows for nanoscale high-throughput synthesis. In these environments, picoline borane is often utilized as a catalyst due to its stability and superior solubility in DMSO compared to traditional borohydrides[4].



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Fig 2. Optimized reductive amination workflow maximizing solubility and intermediate stability.

Step-by-Step Experimental Protocol: Reductive Amination

The following methodology is adapted from the optimized synthesis of Menin inhibitors, utilizing a self-validating framework to ensure high yields and intermediates^{[7],[9]}.

Materials Required:

- Amine substrate (1.0 equiv)
- 1-Boc-azetidine-3-carboxaldehyde (4.0 equiv)^[7]
- Sodium triacetoxyborohydride, NaBH(OAc)₃ (8.0 equiv)^[7]
- Solvent: Dichloromethane (DCM) / Glacial Acetic Acid (AcOH) (1:1 v/v)
- Saturated aqueous NaHCO₃
- Ethyl Acetate (EtOAc)

Methodology:

- Substrate Solvation: Dissolve the amine substrate (e.g., 1.24 mmol) in 6 mL of a 1:1 mixture of DCM and AcOH^[7].
 - Causality: This specific solvent ratio ensures complete dissolution of both the polar amine and the lipophilic aldehyde, while establishing the optimal reaction environment.
- Aldehyde Addition: Add 1-Boc-azetidine-3-carboxaldehyde (920 mg, 4.96 mmol) to the stirring solution at room temperature^[8].
- Imine Formation & Validation: Stir the reaction mixture for 10 minutes^[9].
 - Self-Validating Check: Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LCMS. The mass of the intermediate imine should be the dominant peak until the primary amine is fully consumed.
- Reduction: Once imine formation is confirmed, slowly add NaBH(OAc)₃ (2.10 g, 9.92 mmol) in small portions to manage any mild exotherm^[8].

- Causality: $\text{NaBH}(\text{OAc})_3$ is selected over NaBH_4 because it is stable in acetic acid and selectively reduces the protonated imine without reducing
- Reaction Completion: Allow the reaction to stir overnight at room temperature[7].
- Quenching & Extraction: Slowly quench the reaction by adding saturated aqueous NaHCO_3 until CO_2 evolution ceases and the aqueous layer react layer three times with EtOAc .
- Drying & Concentration: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude derivative[10].

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